L-Prolyl-L-alanylglycine

Description

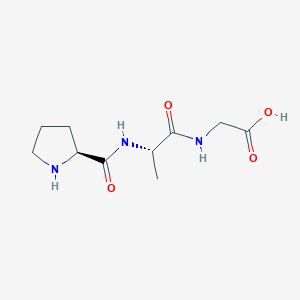

Structure

3D Structure

Properties

CAS No. |

7561-32-2 |

|---|---|

Molecular Formula |

C10H17N3O4 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H17N3O4/c1-6(9(16)12-5-8(14)15)13-10(17)7-3-2-4-11-7/h6-7,11H,2-5H2,1H3,(H,12,16)(H,13,17)(H,14,15)/t6-,7-/m0/s1 |

InChI Key |

KIZQGKLMXKGDIV-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Prolyl L Alanylglycine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, where a growing peptide chain is anchored to an insoluble polymer support. bachem.comvaia.com This method allows for the sequential addition of protected amino acids in a C-to-N direction, with excess reagents and byproducts easily removed by washing. bachem.comlsu.edu

Optimization of Coupling and Deprotection Strategies

Several strategies are employed to optimize these critical steps:

Monitoring Reactions: The progress of both deprotection and coupling can be monitored to ensure completion. The release of the fluorenylmethyloxycarbonyl (Fmoc) protecting group during deprotection can be quantified using UV/Vis spectroscopy. iris-biotech.de The Kaiser test is a sensitive colorimetric assay used to detect free primary amino groups, indicating the completeness of the coupling reaction. iris-biotech.de However, it should be noted that N-terminal proline residues can yield brownish-red results, which can be less clear to interpret. iris-biotech.de

Capping: To prevent the formation of deletion sequences, a "capping" step can be introduced after coupling to block any unreacted amino groups permanently. iris-biotech.degyrosproteintechnologies.com

Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions, thereby improving yields. biotage.com

Microwave-Assisted SPPS: The use of microwave energy can accelerate both coupling and deprotection reactions, leading to faster synthesis times. nih.gov

Minimization of Racemization during Synthesis

Racemization, the conversion of an L-amino acid to its D-isomer, is a significant side reaction in peptide synthesis that can compromise the purity and biological activity of the final product. nih.govresearchgate.net Histidine and cysteine are particularly susceptible to racemization. peptide.com

Key approaches to minimize racemization include:

Optimized Coupling Conditions: The choice of coupling reagent and temperature can significantly impact the extent of racemization. For instance, in microwave-assisted SPPS, lowering the coupling temperature from 80°C to 50°C can limit the racemization of histidine and cysteine. nih.gov The use of hindered amines like collidine in the coupling reaction has also been shown to minimize the formation of D-cysteine. nih.gov

Protecting Groups: The use of specific protecting groups can reduce the risk of racemization. For example, protecting the imidazole (B134444) nitrogen of histidine with a methoxybenzyl group can greatly reduce its tendency to racemize. peptide.com The development of novel protecting groups, such as the DNPBS group, which can be cleaved under weakly basic conditions, has shown promise in suppressing α-carbon racemization. nih.gov

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides, which are reversibly protected derivatives of serine, threonine, or cysteine, can disrupt the formation of secondary structures that can lead to aggregation and subsequently, incomplete reactions and side products. chempep.comsigmaaldrich.com By mimicking the conformational properties of proline, they improve solubility and coupling efficiency, leading to higher yields and purer products. chempep.com

Solution-Phase Synthetic Approaches

While SPPS is widely used, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. bachem.comyoutube.com In this method, the peptide is synthesized step-by-step in a liquid solution. bachem.com

Chemoenzymatic Synthesis

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.gov This approach offers several advantages over purely chemical methods, including milder reaction conditions, the absence of racemization, and reduced need for side-chain protecting groups. bachem.comnih.gov

Papain is one such enzyme that has been used to polymerize di- and tri-peptide ethyl esters, such as ValGly-OEt, GlyProGly-OEt, and ValProGly-OEt. rsc.org However, single amino acid esters like Pro-OEt and Val-OEt were found to be inactive in this system due to poor affinity for the enzyme. rsc.org The development of engineered enzymes, or "peptiligases," has expanded the scope of CEPS, allowing for the efficient ligation of peptide fragments to create longer peptides of over 100 amino acids. bachem.comrsc.org

Alternative Chemical Polymerization Processes for Polypeptides

The ring-opening polymerization of N-carboxyanhydrides (NCAs) is a highly efficient method for producing long polypeptide chains. acs.org This technique allows for the rapid synthesis of high molecular weight polypeptides with no detectable racemization. acs.org It is also versatile, as it can be used to polymerize unnatural amino acids and D-enantiomers. acs.org

Another innovative approach involves the synthesis of polypeptides containing periodic nylon units through chemoenzymatic polymerization. rsc.org This method has been used to create copolymers of alanine (B10760859) and nylon units, resulting in bioplastics with thermal processability. rsc.org Furthermore, proline/alanine-rich sequence (PAS) polypeptides, which are highly hydrophilic and disordered, have been developed as an alternative to polyethylene (B3416737) glycol (PEG) for applications such as protein crystallization. nih.govresearchgate.net

Synthesis of L-Prolyl-L-alanylglycine Derivatives and Analogues

The synthesis of derivatives and analogues of L-Prolyl-L-alanylglycine allows for the exploration of structure-activity relationships and the development of peptides with novel properties.

Historical synthetic work on repeating sequences of L-alanyl-L-prolylglycine dates back to 1971, where oligopeptides and polypeptides were synthesized to study their structure. nih.gov More recent advancements include the development of methods to incorporate modifications such as backbone fluorination. rsc.org Protocols have been established to successfully use Fmoc-strategy SPPS for the synthesis of peptides containing backbone-fluorinated amino acids, leading to the creation of fluorinated RGD peptide analogues in good yields. rsc.org

The synthesis of other proline-containing peptide derivatives, such as those of L-alanyl-L-proline, has also been reported, involving the reaction of proline and N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine derivatives in a non-polar organic solvent. google.com Additionally, acyclic derivatives of prolylleucylglycinamide have been synthesized and studied for their biological activities. researchgate.net

Proline-Modified Analogues.acs.org

The unique cyclic structure of proline significantly influences the conformation of peptides, and modifying the proline ring offers a powerful tool for tuning the biological and physicochemical properties of L-Prolyl-L-alanylglycine analogues. mdpi.comacs.org A variety of synthetic strategies have been developed to access proline analogues with substitutions at different positions of the pyrrolidine (B122466) ring. mdpi.comacs.org These modifications can introduce new functionalities, alter the cis/trans isomerism of the peptide bond, and create conformationally constrained peptides. merckmillipore.com

One prevalent strategy for synthesizing proline analogues is the modification of readily available precursors like hydroxyproline (B1673980). nih.gov For instance, a "proline editing" approach allows for the stereospecific modification of a hydroxyproline residue incorporated into a peptide sequence on a solid support. nih.gov This method involves the orthogonal protection of the hydroxyl group, completion of the peptide chain, followed by selective deprotection and modification of the hydroxyl group into various other functionalities. nih.gov This technique provides access to a diverse range of 4-substituted prolines without the need for extensive solution-phase synthesis of each individual amino acid analogue. nih.gov

Syntheses of 3-substituted prolines have also been extensively explored, often starting from proline derivatives or through intramolecular cyclization processes. mdpi.com These methods can involve nucleophilic substitution, radical cyclization, or Michael additions to create a variety of substituents at the 3-position of the proline ring. mdpi.com The incorporation of these modified prolines into peptides can significantly impact their secondary structure, such as stabilizing β-turns or polyproline helices. mdpi.com

| Proline Analogue Type | Synthetic Approach | Key Features |

| 4-Substituted Prolines | Proline Editing (from Hydroxyproline) | Stereospecific modification on solid phase, access to diverse functionalities. nih.gov |

| 3-Substituted Prolines | Intramolecular Cyclization, Nucleophilic Substitution | Provides access to proline chimeras, influences peptide secondary structure. mdpi.com |

| Ring-Size Homologues | Various multi-step syntheses | Azetidine-2-carboxylic acid (ring contraction) and piperidine-2-carboxylic acid (ring expansion) alter backbone geometry. acs.orgthieme-connect.de |

| Heterocyclic Analogues | Multi-step syntheses | Replacement of a ring carbon with a heteroatom (e.g., thiazolidine-4-carboxylic acid) to modulate electronic and steric properties. acs.orgthieme-connect.de |

Alanine-Modified Analogues

Modification of the alanine residue in L-Prolyl-L-alanylglycine can be achieved through various synthetic techniques, with alanine scanning being a prominent method for structure-activity relationship studies. researchgate.net This involves the systematic replacement of the alanine with other amino acids to probe the importance of its side chain for biological activity. researchgate.net The synthesis of peptides containing alanine and its analogues is commonly performed using solid-phase peptide synthesis (SPPS). pacific.edu This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, allowing for efficient purification by simple washing steps. pacific.edu

The synthesis of short peptides containing alanine, such as VGTA, CAG, and ACG, has been successfully demonstrated using Fmoc-based SPPS. pacific.edu This process begins with a rink amide resin and involves repeated cycles of deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group with piperidine, followed by coupling of the next Fmoc-protected amino acid using an activating agent like HBTU and a base such as DIPEA. pacific.edu Once the desired sequence is assembled, the peptide is cleaved from the resin using a cocktail typically containing trifluoroacetic acid (TFA). pacific.edu

Beyond simple replacement, the alanine residue can be substituted with various non-canonical amino acids to introduce specific properties. For example, the incorporation of β-alanine or other aliphatic amino acid analogues can alter the peptide's flexibility and susceptibility to enzymatic degradation. The synthesis of such analogues generally follows standard peptide coupling protocols, with the appropriately protected non-canonical amino acid being incorporated at the desired position in the sequence.

| Alanine Analogue Type | Synthetic Method | Purpose of Modification |

| Alanine Scanning | Solid-Phase Peptide Synthesis (SPPS) | Structure-activity relationship studies. researchgate.net |

| Aliphatic Amino Acid Substitution | Solid-Phase Peptide Synthesis (SPPS) | To modulate hydrophobicity and steric bulk. |

| β-Alanine Substitution | Solid-Phase Peptide Synthesis (SPPS) | To increase flexibility and resistance to proteolysis. |

Glycine-Modified Analogues.acs.org

The glycine (B1666218) residue in L-Prolyl-L-alanylglycine offers a unique point for modification due to its lack of a side chain, which provides conformational flexibility. colostate.edu Synthetic methodologies for creating glycine-modified analogues often focus on N-substitution of the glycine unit, leading to the formation of peptoids or N-substituted glycine oligomers. nih.gov These modifications can be introduced using a "sub-monomer" approach in solid-phase synthesis, where the acyl and amine components of the glycine unit are added in separate steps. nih.gov

Another approach involves the direct C-functionalization of glycine derivatives and peptides. nih.gov A copper-catalyzed method allows for the introduction of aryl, vinyl, alkynyl, or indolyl groups specifically at the α-position of terminal glycine moieties. nih.gov This reaction is site-specific and maintains the stereochemistry of other chiral centers in the peptide. nih.gov

The synthesis of peptides containing glycine can sometimes be complicated by side reactions, such as the insertion of extra glycine residues when using certain protecting groups for other amino acids like histidine. nih.gov Careful selection of protecting group strategies is therefore crucial for the clean synthesis of glycine-containing peptides. nih.gov Studies on the condensation of glycine on mineral surfaces, such as anatase, have also been explored as a model for prebiotic peptide formation, demonstrating that di- and tri-peptides of glycine can be formed under heating conditions. mdpi.com

| Glycine Analogue Type | Synthetic Method | Key Features |

| N-Substituted Glycine (Peptoids) | Solid-Phase Synthesis (Sub-monomer approach) | Introduces diversity at the side chain position, alters backbone conformation. nih.gov |

| α-Functionalized Glycine | Copper-catalyzed C-H bond functionalization | Site-specific introduction of various functional groups at the α-carbon. nih.gov |

| Glycine Homologues | Standard Peptide Coupling | Elongation or shortening of the side chain to probe spatial requirements. |

Incorporation of Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into the L-Prolyl-L-alanylglycine sequence represents a powerful strategy to create peptides with novel properties and enhanced stability. qyaobio.comrsc.org UAAs are not encoded by the natural genetic code and can introduce a wide range of functionalities, including fluorescent probes, reactive handles for bioconjugation, and conformationally constrained elements. rsc.orgnih.gov The synthesis of peptides containing UAAs is typically achieved through chemical peptide synthesis, most commonly SPPS, where the desired UAA, equipped with appropriate protecting groups, is incorporated into the peptide chain in the same manner as natural amino acids. springernature.comnih.gov

A multitude of UAAs are commercially available or can be synthesized through various organic chemistry methods, allowing for extensive modifications of the peptide backbone and side chains. qyaobio.comspringernature.com The incorporation of these building blocks can lead to peptides with improved receptor binding, enhanced selectivity, increased half-life in vivo, and modified agonist or antagonist activity. qyaobio.com For instance, the introduction of D-amino acids can confer resistance to proteolytic degradation. nih.gov

The ribosome itself has been shown to be remarkably tolerant of a wide array of UAA structures, enabling their incorporation into peptides and proteins through in vitro translation systems. acs.orgnih.gov This has been demonstrated for UAAs with bulky side chains and even modified backbones. acs.org While chemical synthesis remains the most direct route for creating specific UAA-containing peptides like L-Prolyl-L-alanylglycine analogues, biosynthetic methods offer the potential for generating large libraries of such peptides. acs.orgspringernature.com

| Unnatural Amino Acid Feature | Synthetic Approach | Impact on Peptide |

| Modified Side Chains | Solid-Phase Peptide Synthesis (SPPS) | Introduction of novel chemical functionalities (e.g., fluorescent tags, cross-linkers). rsc.orgnih.gov |

| D-Amino Acids | Solid-Phase Peptide Synthesis (SPPS) | Increased proteolytic stability. nih.gov |

| Backbone Modifications (e.g., N-methylation) | Solid-Phase Peptide Synthesis (SPPS) | Altered conformation and improved cell permeability. acs.org |

| Conformationally Constrained Analogues | Multi-step organic synthesis followed by SPPS | Reduced flexibility, stabilization of specific secondary structures. qyaobio.com |

Structural Characterization and Conformational Analysis

Spectroscopic Analysis

Spectroscopic techniques are pivotal in defining the molecular structure and conformation of peptides in various states.

Solid-state NMR spectroscopy has been instrumental in determining a de novo high-resolution structure of Alanyl-Prolyl-Glycine (the same compound as L-Prolyl-L-alanylglycine). nih.govnih.gov By combining sensitive techniques, researchers have extracted precise structural constraints, including inter-atomic distances and torsion angles. nih.govnih.gov

A refined structure was calculated by integrating multiple constraints, resulting in a high-quality model with a backbone root-mean-square deviation (RMSD) of just 0.02 Å when compared to its crystal structure. nih.govnih.gov This level of precision allows for the observation of subtle conformational details, such as the heterogeneity in the pucker of the proline ring. nih.gov

Key Structural Constraints from Solid-State NMR of Alanyl-Prolyl-Glycine

| Constraint Type | Experimental Technique | Purpose |

|---|---|---|

| ¹³C–¹³C Distances | Rotational Resonance Width (R²W) | Provides high-quality, precise distance measurements between carbon atoms. |

| ¹³C–¹⁵N Distances | DANTE-REDOR | Measures internuclear distances between carbon and nitrogen atoms. |

This table summarizes the advanced solid-state NMR techniques used to derive precise structural constraints for determining the high-resolution structure of the tripeptide. nih.gov

Circular Dichroism (CD) spectroscopy is a crucial tool for analyzing the secondary structure of peptides and proteins in solution. researchgate.net For collagen and collagen-like peptides, including polymers of L-Prolyl-L-alanylglycine, CD spectra exhibit distinct features that are characteristic of a specific helical conformation known as the polyproline II (PPII) helix. acs.org

The native collagen triple helix is formed from three left-handed PPII polypeptide chains that coil into a right-handed superhelix. acs.orgnih.gov CD spectroscopy confirms this arrangement in model peptides by detecting a characteristic spectral signature.

Characteristic CD Spectral Features for Collagen-Like Peptides

| Spectral Feature | Wavelength Range (nm) | Conformation Indicated |

|---|---|---|

| Negative Maximum | ~202 nm | Polyproline II (PPII) Helix |

This table outlines the signature peaks in the Circular Dichroism spectrum that signify the presence of a polyproline II helical structure, a key conformational feature of collagen and its model peptides. acs.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's chemical bonds and is highly sensitive to conformational changes in the peptide backbone. nih.govrsc.org In the study of L-Prolyl-L-alanylglycine and related collagen models, these methods are used to identify and analyze the secondary structure.

A key diagnostic marker is the Amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is particularly sensitive to the secondary structure. For collagen-like peptides, the Amide I band position is indicative of the polyproline II helical arrangement. acs.org

Key Vibrational Bands for Peptide Secondary Structure Analysis

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Significance |

|---|---|---|

| Amide I | ~1650 cm⁻¹ | C=O stretching; its position confirms the PPII helical conformation in collagen models. acs.org |

| Amide II | 1510–1580 cm⁻¹ | N-H bending and C-N stretching; sensitive to hydrogen bonding and conformation. |

This table details the principal amide bands in IR and Raman spectra used to characterize the secondary structure of peptides. The position of the Amide I band is a strong indicator of the polyproline II helix.

X-ray Diffraction Studies of Polytripeptide Models

X-ray diffraction of single crystals or oriented fibers provides the most detailed and unambiguous data on the three-dimensional atomic arrangement of molecules. While challenging for large proteins like native collagen, studies on synthetic polytripeptide models, such as poly(L-prolyl-L-alanylglycine), have been invaluable. weizmann.ac.il These simpler, repeating-sequence polymers can form well-ordered structures that yield high-resolution diffraction patterns, offering fundamental insights into the more complex collagen architecture. researchgate.netnih.gov X-ray patterns from poly(L-prolyl-L-alanylglycine) have been shown to resemble those of collagen. weizmann.ac.il

X-ray diffraction analysis of collagen model peptides, such as (Pro-Pro-Gly)₁₀, has allowed for the precise determination of helical parameters. nih.govias.ac.in These studies have been central to a long-standing discussion between two primary models for the collagen triple helix: the 10/3 helix proposed by Rich and Crick and the 7/2 helix proposed by Okuyama. acs.orgias.ac.in

High-resolution crystal structures of model peptides have provided strong evidence for the 7/2 model. nih.govias.ac.in This model consists of three polypeptide strands, each with a 7/1-helical symmetry, that combine to form a 7/2 triple helix. ias.ac.in

Comparison of Collagen Triple Helix Models

| Parameter | 7/2 Helical Model | 10/3 Helical Model |

|---|---|---|

| Helical Symmetry | 7/2 (7 triplets per 2 turns) | 10/3 (10 triplets per 3 turns) |

| Axial Repeat | 20 Å | 28.6 Å |

| Unit Height (per triplet) | ~2.86 Å (20 Å / 7) | ~2.86 Å (28.6 Å / 10) |

This table compares the key helical parameters of the two major competing models for the collagen triple helix. Data from model peptides strongly support the 7/2 model. acs.orgias.ac.in

The structural investigation of L-Prolyl-L-alanylglycine and related polytripeptides has profound implications for understanding native collagen. These simple models effectively mimic the fundamental repeating sequence (Gly-X-Y)n found in all collagens. nih.govnih.gov

High-resolution structures obtained from these model peptides have confirmed the foundational triple-helix model and provided unprecedented detail on hydration, hydrogen bonding, and sequence-dependent variations in helical parameters. researchgate.netnih.gov By demonstrating that a sequence like poly(Pro-Pro-Gly) adopts a 7/2 helical symmetry, these studies have helped refine our understanding of the collagen molecule, moving beyond earlier, lower-resolution fiber diffraction data. nih.govias.ac.in This work underscores the power of using minimalistic peptide models to decode the complex structural principles of essential biological macromolecules like collagen. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| L-Prolyl-L-alanylglycine |

| Alanyl-Prolyl-Glycine |

| Poly(L-prolyl-L-alanylglycine) |

| Poly(L-prolyl-glycyl-L-proline) |

| (Pro-Pro-Gly)₁₀ |

| Glycine (B1666218) |

| Proline |

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and purity assessment of peptides like L-Prolyl-L-alanylglycine. This powerful method provides precise information on the molecular weight and amino acid sequence, confirming the identity and integrity of the tripeptide.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of L-Prolyl-L-alanylglycine, thereby verifying its amino acid sequence and assessing its purity. By measuring the mass-to-charge ratio (m/z) of the ionized peptide with high accuracy and precision, HRMS can distinguish between molecules with very similar nominal masses.

For L-Prolyl-L-alanylglycine (C₁₀H₁₇N₃O₄), the theoretical exact and monoisotopic masses are fundamental for its identification. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is calculated to be 243.12190603 Da nih.gov. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with exceptional accuracy, often within a few parts per million (ppm). This level of precision allows for the confident confirmation of the peptide's elemental formula.

The high resolving power of these instruments is also crucial for separating the isotopic peaks of the peptide, providing further confirmation of its composition. Additionally, HRMS can detect and identify co-eluting impurities, even at low levels, making it an invaluable tool for purity assessment in synthetic peptide preparations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₄ |

| Molecular Weight | 243.26 g/mol |

| Exact Mass | 243.12190603 Da |

| Monoisotopic Mass | 243.12190603 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of peptides through fragmentation analysis. In a typical MS/MS experiment, the protonated molecule of L-Prolyl-L-alanylglycine, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID). This process breaks the peptide bonds at specific locations, generating a series of fragment ions.

The fragmentation of peptides typically yields b- and y-type ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

The presence of a proline residue in L-Prolyl-L-alanylglycine significantly influences its fragmentation pattern, a phenomenon known as the "proline effect". This effect leads to a preferential and enhanced cleavage of the peptide bond N-terminal to the proline residue. nih.govnih.gov Consequently, in the CID spectrum of L-Prolyl-L-alanylglycine, a particularly abundant y-ion resulting from the cleavage between the amino acid preceding proline and proline itself is expected. In this case, with proline at the N-terminus, the fragmentation pattern will be distinct. Cleavage of the Pro-Ala bond would result in a prominent y₂ ion (containing Ala-Gly) and a corresponding b₁ ion (containing Pro). Further fragmentation would lead to y₁ (containing Gly) and b₂ (containing Pro-Ala) ions.

The expected major fragment ions for L-Prolyl-L-alanylglycine upon CID are detailed in the table below. The analysis of these fragment ions provides unambiguous confirmation of the Pro-Ala-Gly sequence.

| Ion Type | Sequence | Calculated m/z |

|---|---|---|

| b₁ | Pro | 98.0600 |

| b₂ | Pro-Ala | 169.1029 |

| y₁ | Gly | 76.0393 |

| y₂ | Ala-Gly | 147.0764 |

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations

MD simulations offer a window into the dynamic nature of peptides, allowing for the exploration of their conformational flexibility and interactions with their environment over time.

The conformational landscape of peptides containing the Pro-Gly sequence is of particular interest due to their prevalence in β-hairpin turns in proteins. nih.gov Studies on model peptides, such as d-Ala-l-Pro-Gly-d-Ala, have revealed that the Pro-Gly motif has an intrinsic propensity to form loop structures, particularly in an aqueous environment. nih.govacs.orgacs.org However, these shorter peptides can adopt multiple conformations, and the stability of any single conformation is influenced by the surrounding residues. nih.govacs.orgacs.org

High-resolution solid-state NMR studies on Alanyl-Prolyl-Glycine (APG) have provided precise structural constraints, revealing a well-defined conformation in the solid state. nih.gov The backbone root-mean-square deviation (RMSD) among the ensemble of structures determined by NMR was found to be in excellent agreement with the crystal structure, with a final NMR structure agreeing to within 0.09 Å. nih.gov This indicates a relatively rigid backbone conformation in the crystalline form. The analysis of spin-diffusion NMR spectra of peptides containing the Ala-Gly-Pro sequence suggests that a statistical distribution of torsion angles, rather than a single fixed structure, should be considered to accurately model their conformation in the solid state. nih.gov

A crystal structure of a closely related compound, [N-(t-Pentyloxycarbonyl)-l-prolyl]-l-alanylglycine, provides valuable atomic coordinates for understanding the preferred conformation in the solid state. oup.com In this structure, two independent molecules are linked by β-sheet-type hydrogen bonds, forming a dimer. oup.com This dimerization is a common feature observed in similar Boc-Pro-X-Gly-OH peptides. oup.com

Table 1: Conformational Data for Proline-Containing Peptides

| Peptide/Compound | Method | Key Findings | Reference |

| d-Ala-l-Pro-Gly-d-Ala | NMR, Raman, ROA, DFT | Pro-Gly motif has an intrinsic propensity for β-hairpin turns in aqueous solution. nih.govacs.orgacs.org | nih.govacs.orgacs.org |

| Alanyl-Prolyl-Glycine (APG) | Solid-State NMR | High-resolution structure determined, showing excellent agreement with the crystal structure (RMSD < 0.1 Å). nih.gov | nih.gov |

| (GPGGA)6G | Solid-State NMR | A statistical distribution of torsion angles is necessary to accurately model the structure. nih.gov | nih.gov |

| [N-(t-Pentyloxycarbonyl)-l-prolyl]-l-alanylglycine | X-ray Crystallography | Forms a dimer in the solid state through β-sheet-type hydrogen bonds. oup.com | oup.com |

While specific studies on the interaction of L-Prolyl-L-alanylglycine with proteins are not extensively documented in publicly available literature, the principles of peptide-protein interactions can be inferred from general studies. Molecular dynamics simulations are a powerful tool for investigating the pathways of ligand dissociation from protein binding pockets. nih.gov For peptides, their inherent flexibility allows them to adapt their conformation upon binding to a receptor, a process that can be modeled using MD simulations. The interaction dynamics are governed by a complex interplay of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field. Force fields are sets of parameters that describe the potential energy of a system of atoms. For peptides, accurate representation of the torsional potentials for the backbone dihedral angles (phi and psi) is crucial for correctly predicting their conformational preferences.

Recent advancements in force field development have focused on improving the description of intrinsically disordered proteins and peptides, which often involves refining the balance between protein-protein and protein-water interactions. The development of polarizable force fields, which account for the electronic polarization of atoms, is an active area of research aimed at further improving the accuracy of peptide simulations.

Quantum Chemical Calculations (e.g., Ab Initio Simulations)

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental description of molecular systems compared to classical force fields. These methods are particularly useful for studying chemical reactions and predicting spectroscopic properties.

Proline-containing peptides are known to undergo cyclization reactions to form cyclic dipeptides (diketopiperazines). Quantum chemical calculations can be employed to investigate the reaction mechanisms and determine the energy barriers associated with these processes.

Studies on the cyclization of linear dipeptides have shown that the reaction can be catalyzed by the presence of water molecules, which act to lower the activation energy barrier. nih.gov For instance, the intramolecular cyclization of a phenylalanine-alanine dipeptide in the gas phase has a high energy barrier, but the presence of a single water molecule can significantly reduce this barrier. nih.gov The cyclization of linear peptides is a crucial process in various biological and chemical systems and understanding its mechanism at a quantum level is of significant interest. nih.gov The constraints imposed by cyclization force peptides to adopt a limited number of conformations, which can enhance their biological activity. nih.gov

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, such as NMR chemical shifts, and Raman and Raman Optical Activity (ROA) spectra. nih.govacs.orgacs.org By calculating these properties for different conformations of a peptide, a theoretical spectrum for a given conformational ensemble can be generated and compared with experimental data.

For the model peptide d-Ala-l-Pro-Gly-d-Ala, a combination of NMR, Raman, and ROA spectroscopy with density functional theory (DFT) calculations was used to analyze its conformational flexibility. nih.govacs.orgacs.org This combined approach allowed for a more robust determination of the conformer distribution in solution. nih.govacs.orgacs.org The agreement between the calculated and experimental spectra provides validation for the computational models and the predicted conformational preferences. nih.govacs.orgacs.org

Biochemical Interactions and Enzymatic Studies

Enzymatic Hydrolysis and Degradation Pathways

The degradation of L-Prolyl-L-alanylglycine is initiated by the enzymatic cleavage of its peptide bonds. The presence of a proline residue at the N-terminus dictates the types of peptidases capable of its hydrolysis, as the cyclic structure of proline creates a sterically hindered peptide bond that is resistant to many common proteases. researchgate.net

The hydrolysis of L-Prolyl-L-alanylglycine is carried out by specialized enzymes known as proline-specific peptidases (PSPs). researchgate.net These enzymes are essential for the breakdown of proline-containing peptides, which are common products of protein degradation, particularly from proline-rich proteins like collagen. researchgate.netnih.gov The degradation of this tripeptide likely occurs sequentially.

The initial cleavage of the N-terminal proline would be catalyzed by a prolyl aminopeptidase (B13392206) (PAP) , also known as aminopeptidase P (EC 3.4.11.9). researchgate.netnih.gov These exopeptidases specialize in cleaving the peptide bond at the N-terminal side of a proline residue, releasing proline from the rest of the peptide. nih.gov For L-Prolyl-L-alanylglycine, this action would yield L-Proline and the dipeptide L-alanylglycine.

The resulting dipeptide, L-alanylglycine, is then a substrate for dipeptidases (EC 3.4.13), which hydrolyze the peptide bond between alanine (B10760859) and glycine (B1666218), releasing the free amino acids L-Alanine and L-Glycine. hmdb.ca

Other enzymes with specificity for proline bonds, such as prolyl oligopeptidases (also called prolyl endopeptidases, PEPs), cleave internal proline residues and would not be the primary enzymes for degrading a short peptide with N-terminal proline. researchgate.netexpasy.org Similarly, prolidase acts on dipeptides with a C-terminal proline (X-Pro), and prolyl carboxypeptidase cleaves a C-terminal proline residue, neither of which applies to the initial breakdown of L-Prolyl-L-alanylglycine. researchgate.netnih.gov

| Enzyme Class | EC Number | Specificity Relevant to L-Prolyl-L-alanylglycine Degradation |

| Prolyl Aminopeptidase (PAP) | 3.4.11.9 | Cleaves the N-terminal proline residue (Pro↓Ala-Gly) |

| Dipeptidase | 3.4.13.- | Cleaves the resulting dipeptide (Ala↓Gly) |

| Prolyl Oligopeptidase (PEP) | 3.4.21.26 | Cleaves internal proline bonds; not primary for this tripeptide |

| Prolidase | 3.4.13.9 | Cleaves X-Pro dipeptides; not applicable |

| Prolyl Carboxypeptidase | 3.4.17.16 | Cleaves C-terminal proline; not applicable |

Specific kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the enzymatic hydrolysis of L-Prolyl-L-alanylglycine are not extensively documented in the scientific literature. However, the kinetics can be inferred from studies on similar peptides and the general behavior of the enzymes involved.

The hydrolysis of proline-containing peptides is generally slower than that of peptides composed of other amino acids due to the unique conformational rigidity of the prolyl peptide bond. researchgate.net Studies on synthetic dipeptides administered intravenously, such as L-alanyl-L-glutamine and glycyl-L-tyrosine, show rapid clearance from plasma with half-lives of approximately 3.4 to 3.8 minutes, indicating efficient hydrolysis in the body. ucsf.edu The hydrolysis of dipeptides like glycyl-L-leucine in experimental settings follows first-order kinetics. nih.gov It is expected that the enzymatic cleavage of L-Prolyl-L-alanylglycine would also follow Michaelis-Menten kinetics, with the rate being dependent on substrate concentration up to a saturation point.

| Peptide | Enzyme/System | Kinetic Parameter(s) | Reference |

| Glycine amide | Cu2+ (pH 9.35) | Rate Constant: 2.6 x 10-3 M-1s-1 | libretexts.org |

| L-alanyl-L-glutamine | Human plasma peptidases | Elimination Half-life: 3.8 ± 0.5 min | ucsf.edu |

| Glycyl-L-tyrosine | Human plasma peptidases | Elimination Half-life: 3.4 ± 0.3 min | ucsf.edu |

| Z-Gly-Pro-Leu-Gly | Post-proline cleaving enzyme | - | researchgate.net |

| Glycyl-L-leucine | Subcritical water (non-enzymatic) | Follows first-order kinetics | nih.gov |

The stability of both the peptide substrate and the hydrolyzing enzymes is critical for the degradation process. The L-Prolyl-L-alanylglycine peptide itself possesses significant stability due to the N-terminal proline. The imide bond formed by proline's secondary amine is conformationally restricted and less susceptible to cleavage than typical peptide bonds. researchgate.netnih.gov This inherent stability means that specific and efficient enzymatic machinery is required for its breakdown.

Several factors influence the activity and stability of the peptidases responsible for hydrolysis:

pH and Temperature: Like most enzymes, prolyl peptidases have optimal pH and temperature ranges for activity. For example, many post-proline cleaving enzymes exhibit an optimal pH around 7.8. researchgate.net Deviations from these optima can lead to reduced activity or denaturation.

Chemical Environment: The presence of inhibitors or cofactors can modulate enzyme activity. Metal ions can act as cofactors for some peptidases, while certain organic molecules or ions can be inhibitory. libretexts.org

Substituents on the Proline Ring: The stability of the prolyl peptide bond can be influenced by substituents on the proline ring. Electron-withdrawing groups, such as a hydroxyl group in hydroxyproline (B1673980), can alter the bond order and favor the trans conformation, which can impact the rate of folding and enzymatic recognition. nih.govresearchgate.net

Substrate Conformation: The cis-trans isomerization of the prolyl peptide bond is a key factor in protein folding and can be a rate-limiting step in proteolysis. ucsb.eduacs.org Enzymes must recognize and bind the specific conformation of the peptide substrate.

Role in Metabolic Pathways

Once hydrolyzed, the constituent amino acids of L-Prolyl-L-alanylglycine—proline, alanine, and glycine—are absorbed and enter the body's general amino acid pool. From there, they are utilized in a variety of metabolic pathways, contributing to protein synthesis, energy production, and the generation of other critical biomolecules.

The breakdown of L-Prolyl-L-alanylglycine directly links to the central metabolism of its three constituent amino acids.

L-Proline: Released proline can be incorporated into new proteins, particularly collagen, or catabolized for energy. nih.govnih.gov Its degradation pathway is a significant source of glutamate (B1630785) and, subsequently, α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov

L-Alanine: Alanine is a glucogenic amino acid, meaning it can be converted to glucose. Through transamination, it is readily converted to pyruvate, a pivotal molecule that can enter the TCA cycle for energy production or be used as a substrate for gluconeogenesis in the liver. quora.comcolostate.edu

L-Glycine: As the simplest amino acid, glycine is involved in numerous metabolic processes. It is a key precursor in the synthesis of heme (a component of hemoglobin), purines (for DNA and RNA), and glutathione. slideshare.net Glycine can also be converted to serine or enter the TCA cycle. slideshare.netyoutube.com

The metabolic pathway of proline released from peptides like L-Prolyl-L-alanylglycine has been well-investigated, particularly in the context of cellular stress and energy metabolism. nih.gov The catabolism of proline is a two-step mitochondrial process.

Oxidation to P5C: Proline is first oxidized to Δ¹-Pyrroline-5-carboxylate (P5C) by the enzyme proline dehydrogenase (PRODH) , also known as proline oxidase (POX). nih.govnih.gov This reaction is coupled to the electron transport chain, contributing to ATP production.

Conversion to Glutamate: P5C is then converted to L-glutamate by the enzyme P5C dehydrogenase (P5CDH) . nih.gov

Glutamate can then be converted to α-ketoglutarate by glutamate dehydrogenase or a transaminase. nih.gov This α-ketoglutarate directly enters the TCA cycle, serving as a fuel source for the cell. This pathway is particularly important under conditions of nutrient stress, where proline released from the breakdown of extracellular matrix proteins like collagen can serve as a vital energy source. nih.gov

Insights from Glycine Metabolism Studies

While direct metabolic studies on L-Prolyl-L-alanylglycine are not extensively detailed in the available literature, insights into its likely metabolic fate can be drawn from our understanding of glycine metabolism. Glycine is a fundamental amino acid involved in numerous critical metabolic pathways. mdpi.com It serves as a building block for proteins and a precursor for the synthesis of essential metabolites such as creatine, glutathione, purines, and porphyrins. mdpi.comyoutube.com

A key metabolic process for peptides is hydrolysis into their constituent amino acids. For instance, studies on the dipeptide L-alanylglycine have shown that it is hydrolyzed at the cell surface, releasing free alanine and glycine, which are then transported into the cells. nih.gov Specifically, research on renal brush border vesicles demonstrated that L-alanylglycine is broken down by dipeptidases on the external surface of microvilli. nih.gov The resulting free glycine is then transported into the vesicles through a sodium gradient-dependent system, identical to the transport mechanism for free glycine. nih.gov

Given these analogous processes, it is highly probable that L-Prolyl-L-alanylglycine undergoes a similar metabolic breakdown. The peptide bonds would be cleaved by peptidases, yielding L-proline, L-alanine, and glycine. These individual amino acids would then enter their respective metabolic pathways. Glycine, for example, can be converted to serine, enter the folate cycle, or be catabolized by the glycine cleavage system. mdpi.comslideshare.net The interconnectedness of these pathways highlights the integral role of glycine, and by extension its peptide precursors, in cellular function. mdpi.com

The table below summarizes the key metabolic pathways involving glycine, which would be the ultimate fate of the glycine component of L-Prolyl-L-alanylglycine following its hydrolysis.

| Metabolic Pathway | Role of Glycine | Key Associated Molecules |

| Protein Synthesis | Building block for various proteins. | Amino acids, Ribosomes, tRNA |

| Glutathione Synthesis | Precursor for the tripeptide glutathione. youtube.com | Glutamate, Cysteine |

| Purine (B94841) Synthesis | Contributes to the formation of the purine ring. youtube.com | Ribose-5-phosphate, Aspartate, Glutamine |

| Heme Synthesis | Condenses with succinyl-CoA to form aminolevulinic acid (ALA). youtube.com | Succinyl-CoA, ALA synthase |

| Creatine Synthesis | Precursor for the synthesis of creatine. mdpi.com | Arginine, Methionine |

| Serine Metabolism | Can be reversibly converted to serine. mdpi.com | Tetrahydrofolate |

Enzyme Inhibition Studies

While L-Prolyl-L-alanylglycine itself is not prominently featured as a direct enzyme inhibitor in extensive studies, its structural motif is a key component in the design of potent enzyme inhibitors. Research has focused on modifying this tripeptide scaffold to create derivatives that exhibit significant inhibitory activity against specific enzymes.

Competitive Inhibition Mechanisms

Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. wikipedia.org This process is a competition between the inhibitor and the substrate for the active site. wikipedia.org The binding of a competitive inhibitor is reversible, and its effect can be overcome by increasing the concentration of the substrate. wikipedia.org

A notable example involving a derivative of the L-Prolyl-L-alanylglycine structure is the synthesis of N-benzyloxycarbonyl-L-prolyl-L-alanyl-3-amino-2-oxopropyl-L-leucyl-L-alanylglycine ethyl ester. This 'ketomethylene' peptide was specifically designed and synthesized to act as an inhibitor. nih.gov Studies have shown it to be a fairly potent competitive inhibitor of human skin collagenase. nih.govnih.gov In this mechanism, the inhibitor molecule fits into the active site of collagenase, thereby blocking the binding of its natural substrate, collagen. The effectiveness of a competitive inhibitor is often quantified by its inhibition constant (Ki), which indicates the concentration of inhibitor required to decrease the maximum rate of the reaction by half.

The table below outlines the key characteristics of competitive inhibition.

| Characteristic | Description |

| Binding Site | Inhibitor binds to the active site of the enzyme. wikipedia.org |

| Substrate Competition | Inhibitor directly competes with the substrate for binding to the active site. wikipedia.org |

| Effect on Vmax | The maximum reaction velocity (Vmax) remains unchanged. wikipedia.org |

| Effect on Km | The Michaelis constant (Km) increases, indicating a lower apparent affinity of the enzyme for the substrate. wikipedia.org |

| Reversibility | Inhibition can be overcome by increasing the substrate concentration. wikipedia.org |

Design of Enzyme Inhibitors based on Tripeptide Scaffolds

The use of tripeptide scaffolds, such as the L-Prolyl-L-alanyl-glycine backbone, is a well-established strategy in the design of targeted enzyme inhibitors. nih.gov The rationale behind this approach is that many enzymes, particularly proteases, recognize and bind to specific amino acid sequences in their substrates. By mimicking these sequences, synthetic peptides can be created to act as inhibitors.

The design process often involves several key steps:

Identifying the Substrate Specificity: The first step is to determine the amino acid sequence that the target enzyme preferentially cleaves.

Creating a Stable Analog: A stable analog of the substrate's transition state or a non-hydrolyzable version of the substrate sequence is then synthesized. This is exemplified by the creation of the ketomethylene derivative of a peptide substrate for human converting enzyme. nih.gov

Introducing Modifications: Modifications are often introduced to the peptide scaffold to enhance its binding affinity, selectivity, and stability. For instance, blocking groups like benzyloxycarbonyl (Bz) can be added to the N-terminus to prevent degradation and improve interaction with the enzyme. nih.govnih.gov

Research into inhibitors for prolyl aminopeptidase has also demonstrated the effectiveness of designing molecules that fit into the enzyme's active site based on its substrate specificity. nih.gov By understanding the hydrophobic and electrostatic interactions within the active site, novel and potent inhibitors can be synthesized. nih.gov This structure-based design approach allows for the development of highly specific inhibitors for therapeutic or research purposes.

Structure Activity Relationship Sar Investigations

Rational Design of L-Prolyl-L-alanylglycine Analogues

The rational design of analogues of L-Prolyl-L-alanylglycine involves the strategic modification of its amino acid components to enhance potency, selectivity, and stability. This approach relies on a deep understanding of how each part of the peptide contributes to its interaction with biological targets. americanpeptidesociety.org

Key strategies in the rational design of peptide analogues include:

Amino Acid Substitution: Replacing one or more amino acids with other natural or non-natural amino acids to probe the importance of side-chain properties such as size, polarity, and charge. For instance, substituting alanine (B10760859) with a bulkier hydrophobic residue like valine or leucine (B10760876) could enhance hydrophobic interactions with a receptor.

Backbone Modification: Altering the peptide backbone to increase resistance to enzymatic degradation. This can include the incorporation of D-amino acids or the N-methylation of peptide bonds.

Conformational Constraints: Introducing cyclic structures or specific motifs, such as a D-Pro-L-Pro sequence, can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding to a target. nih.gov

In the context of L-Prolyl-L-alanylglycine, which is a fragment of collagen, studies on related collagen-derived peptides have shown that specific amino acid substitutions can lead to superior efficacy. nih.gov For example, introducing non-natural amino acids or creating cyclic versions can significantly alter biological activity. nih.govnih.gov

Below is a table illustrating potential rational design modifications for L-Prolyl-L-alanylglycine and their hypothetical outcomes based on established principles of peptide design.

Table 1: Hypothetical Analogues of L-Prolyl-L-alanylglycine and Their Design Rationale

| Analogue | Modification | Design Rationale | Potential Outcome |

|---|---|---|---|

| [Val2]-PAG | L-Alanine → L-Valine | Increase side-chain hydrophobicity and bulk at position 2. | Potentially enhanced binding through stronger hydrophobic interactions. |

| [D-Pro1]-PAG | L-Proline → D-Proline | Induce a different turn conformation in the peptide backbone. | Altered 3D structure could lead to increased or decreased activity. |

| PAG-NH2 | C-terminal Glycine (B1666218) → Glycinamide | Neutralize the negative charge of the C-terminal carboxyl group. | Increased stability against carboxypeptidases and altered binding profile. |

Alanine Scanning Mutagenesis Applications

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's biological activity and its interactions with other molecules. genscript.com The method involves systematically replacing each amino acid residue in the peptide with alanine and then measuring the biological activity of the resulting analogue. youtube.com Alanine is chosen because its small, chemically inert methyl side chain is unlikely to introduce new, strong interactions, effectively "muting" the original side chain's contribution. youtube.com

While a comprehensive alanine scan of L-Prolyl-L-alanylglycine is not widely documented in publicly available literature, the principles of this technique can be applied to understand the functional role of each residue:

Proline (P) to Alanine Scan (P → A): Replacing proline with alanine would remove the cyclic constraint of the pyrrolidine (B122466) ring. This would significantly increase the conformational flexibility of the peptide backbone. A substantial loss of activity would suggest that the rigid structure conferred by proline is essential for maintaining the bioactive conformation.

Alanine (A) to Glycine Scan (A → G): As alanine is the residue being scanned, it is often replaced with glycine to probe the importance of the methyl side chain itself. If the [Gly2]-PAG analogue shows significantly reduced activity, it would indicate that the hydrophobic methyl group of alanine is critical for the peptide's function.

Glycine (G) to Alanine Scan (G → A): Substituting the C-terminal glycine with alanine would introduce a methyl side chain where there was none. This would restrict the conformational flexibility at the C-terminus. A change in activity would highlight the importance of the flexibility provided by the glycine residue for proper interaction with its target.

Studies on other peptides have successfully used alanine scanning to identify key residues for biological activity. nih.govnih.govnih.gov For instance, in the plasmatocyte spreading peptide (PSP), alanine scanning identified critical residues in both the structured and unstructured domains required for its function. nih.gov

Table 2: Theoretical Application of Alanine Scanning to L-Prolyl-L-alanylglycine

| Original Residue | Substitution | Purpose of Scan | Interpretation of Activity Loss |

|---|---|---|---|

| L-Proline (P1) | Alanine | To assess the role of the rigid pyrrolidine ring structure. | The specific backbone conformation induced by proline is critical. |

| L-Alanine (A2) | Glycine | To determine the contribution of the methyl side chain. | The hydrophobic character of the alanine side chain is important for interaction. |

Elucidation of Key Residues for Specific Interactions

The specific sequence of L-Prolyl-L-alanylglycine dictates its function, with each residue playing a distinct role in molecular interactions.

L-Proline (Position 1): The N-terminal proline residue is structurally unique among the 20 common amino acids. Its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. This pyrrolidine ring severely restricts the rotational freedom around the N-Cα bond, forcing the peptide backbone into a specific conformation. This pre-organization reduces the entropic cost of binding to a receptor, potentially increasing affinity. In many peptides, proline is found at the beginning of β-turns, which are crucial for protein and peptide folding and recognition. The presence of proline often facilitates the formation of specific secondary structures that are essential for biological activity. nih.gov

L-Alanine (Position 2): Situated in the central position, L-alanine provides a small, non-polar methyl side chain. This residue is non-bulky and chemically inert, allowing for close packing within a binding pocket without causing steric hindrance. youtube.com Its hydrophobic nature can contribute to binding affinity through van der Waals interactions with non-polar regions of a receptor or enzyme active site. wikipedia.org

Glycine (Position 3): As the C-terminal residue, glycine is the simplest amino acid, lacking a side chain (it has only a hydrogen atom). This absence of a bulky side chain gives it the greatest conformational flexibility of all amino acids. nih.gov This flexibility at the C-terminus can be crucial, allowing the peptide to adapt its conformation to fit optimally into a binding site. It can also be important for allowing the peptide to be hydrolyzed by specific enzymes at the C-terminus. nih.gov

Together, the rigidity of proline, the specific hydrophobic interaction of alanine, and the flexibility of glycine create a unique structural and chemical profile that dictates the peptide's biological role.

Correlation between Conformation and Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. nih.gov For a flexible molecule like a short linear peptide, it may exist in an ensemble of different conformations in solution. However, it is generally accepted that a peptide adopts a specific "bioactive" conformation upon binding to its biological target. ncert.nic.in

The conformational properties of L-Prolyl-L-alanylglycine are heavily influenced by its constituent amino acids:

The N-terminal proline residue often induces a β-turn, a common secondary structure motif in which the peptide chain reverses its direction. This turn structure can correctly orient the side chains of the other residues for optimal interaction with a receptor.

The peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) can exist in either a cis or trans conformation. The cis-trans isomerization of this bond can be a slow process and can act as a conformational switch, modulating the peptide's biological activity.

Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are often used to study the conformational preferences of peptides in solution. While specific high-resolution structural data for L-Prolyl-L-alanylglycine is limited, studies on similar proline-containing peptides have consistently highlighted the importance of a well-defined conformation for potent biological activity. nih.govnih.gov The correlation is clear: a conformation that maximizes favorable interactions with the target and minimizes unfavorable ones will result in higher biological activity.

Scientific Literature Lacks Specific In Vitro Cellular Data for L-Prolyl-L-alanylglycine

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the in vitro biological activity of the tripeptide L-Prolyl-L-alanylglycine. While its constituent amino acids—L-proline, L-alanine, and glycine—are individually well-studied, and the sequence may appear within larger peptides, dedicated studies on the isolated tripeptide's effects in cellular models are not present in the public domain.

Consequently, it is not possible to construct a detailed scientific article that adheres to the specific requirements of the requested outline, which includes dedicated sections on cell culture models, evaluation of cellular responses like neuroprotection and anti-apoptosis, and mechanisms of cellular interaction for L-Prolyl-L-alanylglycine.

Searches for the compound and its common abbreviation, Pro-Ala-Gly, did not yield studies investigating its specific effects in cell culture. The available literature occasionally references peptides containing this sequence as part of a larger amino acid chain. For instance, a tetrapeptide, Pro-Ala-Gly-Tyr, was identified from Amur sturgeon skin gelatin with noted antioxidant properties. Similarly, a longer peptide, Phe-Asp-Ser-Gly-Pro-Ala-Gly-Val-Leu, has been studied for its antioxidant capacity. However, the biological activity of these larger molecules cannot be attributed solely to the L-Prolyl-L-alanylglycine sequence within them.

Without dedicated research on the standalone tripeptide, any discussion of its specific neuroprotective potential, anti-apoptotic effects, or how it interacts with and enters cells would be purely speculative and would not meet the standards of scientific accuracy. The creation of data tables and detailed research findings as requested is unachievable due to the absence of primary research on this specific compound.

Therefore, the following sections of the requested article cannot be completed:

In Vitro Biological Activity in Cellular Models7.1. Cell Culture Models for Investigating Tripeptide Effects 7.2. Evaluation of Cellular Responses (e.g., neuroprotective potentials, anti-apoptotic effects) 7.3. Mechanisms of Cellular Interaction and Internalization

Further research is required in the scientific community to isolate and characterize the in vitro biological effects of L-Prolyl-L-alanylglycine to enable a comprehensive understanding of its potential cellular activities.

Advanced Analytical Techniques for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of peptides like L-Prolyl-L-alanylglycine. UPLC, by utilizing columns with smaller particle sizes (sub-2 µm) and operating at higher pressures than conventional HPLC, offers significant improvements in resolution, speed, and sensitivity. biopharminternational.comchromatographytoday.comijsrtjournal.com These advantages are particularly beneficial for analyzing complex mixtures and resolving closely related peptide impurities. chromatographytoday.com

For the analysis of di- and tripeptides, which are polar in nature, specific UPLC columns such as ACQUITY UPLC BEH Amide and ACQUITY UPLC BEH HILIC are recommended. waters.com The choice of the stationary phase and mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid, is critical for achieving good retention and peak shape. waters.com UPLC systems have demonstrated the ability to significantly reduce analysis times, often by a factor of up to ten compared to traditional HPLC, while enhancing the detection of trace-level impurities. ijsrtjournal.com

Purity Evaluation and Impurity Profiling

The evaluation of purity and the identification of impurities are critical aspects of synthetic peptide analysis. nih.gov Reversed-phase UPLC (RP-UPLC) coupled with UV detection (typically at 210-230 nm) and mass spectrometry (MS) is the standard method for determining the purity of synthetic peptides. almacgroup.comalmacgroup.com Impurities in synthetic peptides can arise from various sources, including incomplete deprotection, deletions, insertions, or side reactions during synthesis. almacgroup.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the qualification of impurities. thermofisher.com For many research applications, a peptide purity of greater than 95% is often required, with individual impurities not exceeding 1%. nih.govresearchgate.net The combination of UV and MS detection provides a comprehensive profile, allowing for the quantification of impurities by UV and their identification by mass. thermofisher.com

Table 1: Common Impurities in Synthetic Peptides and their Origin

| Impurity Type | Origin |

| Deletion Sequences | Incomplete amino acid coupling during synthesis. almacgroup.comresearchgate.net |

| Insertion Impurities | Erroneous addition of an extra amino acid. almacgroup.comresearchgate.net |

| Truncated Sequences | Premature termination of the peptide chain. almacgroup.com |

| Incomplete Deprotection | Failure to remove protecting groups from amino acid side chains. almacgroup.com |

| Isomers | Racemization or other structural rearrangements. almacgroup.com |

| By-products | Side reactions occurring during synthesis or cleavage. almacgroup.com |

Chiral Separation Techniques for Amino Acids

The stereochemistry of the constituent amino acids, L-Proline and L-Alanine, is crucial for the biological activity of L-Prolyl-L-alanylglycine. Chiral separation techniques are therefore essential to confirm the enantiomeric purity of the starting materials and to detect any racemization that may have occurred during synthesis.

Several approaches exist for the chiral separation of amino acids by chromatography. One method involves the use of a chiral eluent containing a copper-proline complex, which facilitates the separation of underivatized amino acid enantiomers on an ion-exchange column. nih.gov Another widely used technique is HPLC with a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs, such as Chiralpak AD-H, have been successfully employed for the separation of proline derivatives. researchgate.net The choice of mobile phase, often a mixture of hexane (B92381) and ethanol (B145695) with an acidic modifier like trifluoroacetic acid (TFA), is critical for achieving good resolution. researchgate.net For amino acids lacking a strong UV chromophore, derivatization with a fluorescent reagent may be necessary for detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of small, volatile, and thermally stable metabolites, including amino acids. nih.govmdpi.com Since amino acids are generally not volatile, a derivatization step is required to convert them into forms suitable for GC analysis. mdpi.comsigmaaldrich.com Common derivatization procedures involve esterification followed by acylation to replace active hydrogens on polar functional groups. mdpi.comsigmaaldrich.com

For instance, a two-step derivatization involving methylation followed by acetylation can be used for the chiral GC analysis of proline. sigmaaldrich.com The resulting derivatives can then be separated on a chiral GC column. sigmaaldrich.com GC-MS offers high sensitivity, often allowing for the analysis of amino acids at the picomole and even femtomole level, especially when using techniques like isotope dilution mass spectrometry. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of peptides in complex biological matrices. anaquant.com This technique offers superior specificity and sensitivity compared to standalone LC or MS methods. mdpi.com In LC-MS/MS, the LC system separates the components of a mixture, which are then ionized and analyzed by two mass analyzers in series. The first mass analyzer (Q1) selects a specific precursor ion (e.g., the protonated L-Prolyl-L-alanylglycine molecule), which is then fragmented in a collision cell (Q2). The resulting fragment ions are then analyzed by the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), provides a highly specific and sensitive method for quantification. anaquant.com

LC-MS/MS has been successfully used for the quantitative analysis of dipeptides and amino acids in various biological samples. anaquant.comnih.gov For instance, a UPLC-MS/MS method involving derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been established for the quantification of 36 different dipeptides. nih.gov This approach allows for the creation of detailed dipeptide profiles in different tissues and fluids. nih.gov

Quantitative Assays (e.g., Spectrophotometric and Enzymatic Assays for related amino acids like L-Proline)

In addition to chromatographic and mass spectrometric methods, spectrophotometric and enzymatic assays are available for the quantification of specific amino acids like L-Proline.

Spectrophotometric Assays: A common spectrophotometric method for proline quantification is the ninhydrin-based assay. nih.govfrontiersin.org Under acidic conditions and at high temperatures, ninhydrin (B49086) reacts with proline to form a characteristic red-colored product that can be measured spectrophotometrically at approximately 520 nm. nih.govprometheusprotocols.net While this method is relatively simple and cost-effective, it can suffer from a lack of specificity, as ninhydrin can also react with other amino acids and structurally related compounds, potentially leading to an overestimation of the proline content. frontiersin.orgnih.govresearchgate.net

Table 2: Comparison of Spectrophotometric Methods for L-Proline Quantification

| Method | Principle | Wavelength | Advantages | Disadvantages |

| Acidic Ninhydrin | Reaction of proline with ninhydrin at low pH and high temperature to form a colored product. frontiersin.orgnih.gov | ~520 nm prometheusprotocols.net | Simple, cost-effective. nih.govfrontiersin.org | Lack of specificity, potential for overestimation. frontiersin.orgnih.govresearchgate.net |

| Enzymatic Assay | P5CR-catalyzed oxidation of L-proline coupled to the reduction of NAD(P)⁺. nih.govnih.gov | 340 nm (for NAD(P)H) frontiersin.org | High specificity for L-proline, high sensitivity. nih.govfrontiersin.orgnih.gov | Requires purified enzyme, more complex procedure. |

Enzymatic Assays: To overcome the specificity issues of the ninhydrin assay, enzymatic methods have been developed. frontiersin.orgnih.gov One such assay utilizes the enzyme δ¹-pyrroline-5-carboxylate reductase (P5CR), which, at an alkaline pH (around 10.2-10.5), catalyzes the reverse reaction of proline oxidation with the concomitant reduction of NAD⁺ or NADP⁺ to NADH or NADPH. nih.govnih.govfrontiersin.org The increase in absorbance at 340 nm due to the formation of NAD(P)H is directly proportional to the L-proline concentration. frontiersin.org This enzymatic assay is highly specific for L-proline and offers high sensitivity. nih.govnih.gov

Q & A

Basic: What methodologies are recommended for synthesizing L-Prolyl-L-alanylglycine with high purity?

Answer:

Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc/t-Bu protection strategies to minimize side reactions. Sequential coupling of L-proline, L-alanine, and glycine residues on a resin-bound system ensures controlled elongation . Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients is critical for purification. Purity validation via mass spectrometry (e.g., MALDI-TOF) and amino acid analysis (AAA) is required to confirm sequence fidelity and exclude truncated peptides .

Basic: How can researchers characterize the secondary structure of L-Prolyl-L-alanylglycine experimentally?

Answer:

Vibrational spectroscopy (FTIR and Raman) is pivotal for identifying β-sheet or α-helix conformations. Key amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands reveal hydrogen-bonding patterns. For instance, β-sheet structures in L-Prolyl-L-alanylglycine show amide I splitting due to transition dipole coupling, as demonstrated in β-poly(L-alanylglycine) studies . Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) further complements structural analysis by detecting chiral transitions in peptide backbones.

Basic: What protocols ensure reproducibility in synthesizing and characterizing L-Prolyl-L-alanylglycine?

Answer:

Adhere to NIH preclinical reporting guidelines, detailing resin type (e.g., Wang resin), coupling agents (e.g., HBTU/HOBt), and deprotection times. Document all reaction conditions (temperature, solvent ratios) in supplementary materials per journal standards (e.g., Beilstein Journal of Organic Chemistry) . Include raw spectral data (e.g., HPLC chromatograms, NMR spectra) in repositories like Zenodo to enable independent validation.

Advanced: How can conformational dynamics of L-Prolyl-L-alanylglycine be analyzed in solution?

Answer:

Combine NMR spectroscopy (e.g., 2D NOESY for nuclear Overhauser effects) with molecular dynamics (MD) simulations. NOE cross-peaks identify spatial proximity of proline Cγ and alanine Cβ protons, resolving cis/trans isomerization. MD simulations using force fields (e.g., CHARMM36) parameterized for poly-alanylglycine systems predict folding pathways under varying pH and ionic strength .

Advanced: How should researchers address contradictions between computational predictions and experimental data for this peptide?

Answer:

Reconcile discrepancies by cross-validating methods. For example, if MD simulations predict a β-sheet but CD spectra indicate random coils, reassess force field parameters or solvent models. Use alchemical free energy calculations to test alternative conformations. Report conflicting data transparently, citing limitations in simulation accuracy for proline-rich sequences .

Advanced: What strategies validate the transferability of vibrational force fields for L-Prolyl-L-alanylglycine?

Answer:

Benchmark calculated vs. observed amide I/II frequencies using density functional theory (DFT) at the B3LYP/6-31G* level. Transferability is confirmed if force fields derived from polyglycine I (rippled-sheet structure) accurately reproduce L-alanylglycine’s vibrational modes, as shown in β-poly(L-alanylglycine) studies .

Advanced: How do proline’s cyclic structure and glycine’s flexibility influence L-Prolyl-L-alanylglycine’s functional interactions?

Answer:

Proline’s rigid pyrrolidine ring restricts peptide backbone torsion angles (φ ≈ -60°, ψ ≈ -30°), favoring polyproline II helices. Glycine’s lack of side chain enables sharp turns, facilitating interactions with histidine residues in enzymatic pockets. Use mutagenesis (e.g., substituting glycine with D-alanine) and isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Advanced: What challenges arise in scaling up L-Prolyl-L-alanylglycine synthesis for in vivo studies?

Answer:

Batch-to-batch variability in SPPS due to incomplete coupling/deprotection requires rigorous inline monitoring (e.g., Kaiser test for free amines). Optimize resin swelling and solvent accessibility for large-scale reactors. For in vivo use, endotoxin removal via size-exclusion chromatography and endotoxin-specific assays (e.g., LAL test) is mandatory .

Advanced: How does L-Prolyl-L-alanylglycine stability vary under physiological conditions?

Answer:

Stability assays in simulated gastric fluid (pH 1.2, pepsin) and plasma (37°C, pH 7.4) reveal degradation kinetics. LC-MS/MS quantifies hydrolytic cleavage at the alanylglycine bond. Stabilization via N-methylation or D-amino acid substitution at labile sites can extend half-life, as validated in protease inhibition assays .

Advanced: What bioorthogonal modifications are feasible for tracking L-Prolyl-L-alanylglycine in cellular systems?

Answer:

Incorporate azide-/alkyne-modified amino acids during SPPS for click chemistry (e.g., CuAAC with fluorophores). For live-cell imaging, use propargylglycine at the C-terminus and perform labeling with tetramethylrhodamine (TAMRA)-azide. Validate localization via confocal microscopy and colocalization with organelle markers (e.g., Lysotracker) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.